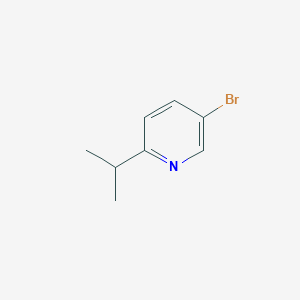

5-Bromo-2-isopropylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-isopropylpyridine: is an organic compound with the molecular formula C8H10BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-isopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyridine derivatives.

Oxidation and Reduction Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or tetrahydrofuran.

Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, or alkynylzincs in the presence of bases like potassium carbonate or sodium hydroxide.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted pyridine derivatives

- Alcohols or ketones from oxidation reactions

- Reduced pyridine derivatives from reduction reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Bromo-2-isopropylpyridine has been studied for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.

Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The structure-activity relationship (SAR) of these compounds suggests that substituents like bromine at specific positions enhance their efficacy against COX-2, a target for anti-inflammatory drugs .

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

Antimicrobial Properties

In addition to anti-inflammatory effects, research has highlighted the antimicrobial potential of pyridine derivatives. Studies have demonstrated that certain substituted pyridines can effectively combat various bacterial strains, making them candidates for developing new antibiotics .

Catalytic Applications

This compound has also been explored as a catalyst in organic synthesis. Its ability to participate in C–H bond activation reactions is particularly noteworthy.

C–H Bond Activation

Recent studies have demonstrated the catalytic potential of pyridine derivatives in the addition to allenes, showcasing regioselectivity and stereoselectivity in product formation. This property is crucial for synthesizing complex organic molecules efficiently .

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| C–H Addition to Allenes | This compound | 75% |

Material Science Applications

The physical properties of this compound make it suitable for various applications in material science, particularly as a precursor for functional materials.

Polymer Synthesis

Pyridine derivatives are often used as monomers or cross-linking agents in polymer chemistry due to their ability to form stable bonds with other organic compounds. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .

Case Studies

- Anti-inflammatory Drug Development : A study evaluated the anti-inflammatory effects of several pyridine derivatives, including this compound, through in vitro assays measuring COX enzyme inhibition. The results indicated promising activity warranting further investigation into its therapeutic potential.

- Catalytic Efficiency : In a recent experimental setup, researchers employed this compound as a catalyst for synthesizing complex molecules via C–H activation. The reaction conditions were optimized to achieve high yields while maintaining selectivity.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-isopropylpyridine depends on its specific application. In the context of histamine receptor modulation, it interacts with the histamine receptors in the brain, altering their activity and potentially influencing cognitive and psychotic behaviors. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the signaling pathways associated with histamine receptors .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-isopropylpyridine

- 5-Bromo-2-methylpyridine

- 5-Bromo-2-ethylpyridine

Comparison: 5-Bromo-2-isopropylpyridine is unique due to the presence of both a bromine atom and an isopropyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the isopropyl group provides steric hindrance, which can influence the compound’s reactivity in substitution and cross-coupling reactions. Additionally, the bromine atom serves as a good leaving group, facilitating various substitution reactions .

Activité Biologique

5-Bromo-2-isopropylpyridine is a substituted pyridine compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrN and a molecular weight of approximately 200.08 g/mol. The compound features a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, while the isopropyl group may enhance lipophilicity, affecting membrane permeability and binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of pyridine are known for their roles as ligands in receptor modulation and as potential therapeutic agents against various pathogens .

- Anti-inflammatory Effects : Some studies have reported that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Specific IC50 values for related compounds indicate effective inhibition of COX-2 activity, suggesting that this compound may also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various pyridine derivatives highlighted that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The specific mechanisms involved in these interactions are still under investigation but are believed to relate to the structural features of the compounds.

- Anti-inflammatory Research : In vitro assays have shown that certain pyridine derivatives exhibit potent inhibition of COX-2, similar to established anti-inflammatory drugs like celecoxib. The reported IC50 values for these compounds suggest a comparable efficacy, warranting further exploration into their therapeutic potential .

Propriétés

IUPAC Name |

5-bromo-2-propan-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXNVJKFIQGNGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-58-2 |

Source

|

| Record name | 5-bromo-2-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.